N,N'-bis(pyridin-3-ylmethyl)biphenyl-2,2'-dicarboxamide
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Overview
Description
N2,N2’-BIS[(PYRIDIN-3-YL)METHYL]-[1,1’-BIPHENYL]-2,2’-DICARBOXAMIDE is a complex organic compound featuring a biphenyl core with two pyridin-3-ylmethyl groups attached to the nitrogen atoms of the carboxamide functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2,N2’-BIS[(PYRIDIN-3-YL)METHYL]-[1,1’-BIPHENYL]-2,2’-DICARBOXAMIDE typically involves the reaction of biphenyl-2,2’-dicarboxylic acid with pyridin-3-ylmethylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N2,N2’-BIS[(PYRIDIN-3-YL)METHYL]-[1,1’-BIPHENYL]-2,2’-DICARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The pyridinyl groups can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols .
Scientific Research Applications
N2,N2’-BIS[(PYRIDIN-3-YL)METHYL]-[1,1’-BIPHENYL]-2,2’-DICARBOXAMIDE has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of N2,N2’-BIS[(PYRIDIN-3-YL)METHYL]-[1,1’-BIPHENYL]-2,2’-DICARBOXAMIDE involves its interaction with specific molecular targets. The pyridinyl groups can coordinate with metal ions, forming stable complexes that can modulate the activity of enzymes or receptors. Additionally, the biphenyl core provides structural rigidity, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
N,N’-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide: Similar structure but with different substitution patterns on the pyridine rings.
N,N’-Bis(pyridin-2-ylmethyl)ethanediamide: Features an ethanediamide core instead of a biphenyl core.
Uniqueness
N2,N2’-BIS[(PYRIDIN-3-YL)METHYL]-[1,1’-BIPHENYL]-2,2’-DICARBOXAMIDE is unique due to its biphenyl core, which imparts greater rigidity and stability compared to similar compounds.
Properties
Molecular Formula |
C26H22N4O2 |
---|---|
Molecular Weight |
422.5 g/mol |
IUPAC Name |
N-(pyridin-3-ylmethyl)-2-[2-(pyridin-3-ylmethylcarbamoyl)phenyl]benzamide |
InChI |
InChI=1S/C26H22N4O2/c31-25(29-17-19-7-5-13-27-15-19)23-11-3-1-9-21(23)22-10-2-4-12-24(22)26(32)30-18-20-8-6-14-28-16-20/h1-16H,17-18H2,(H,29,31)(H,30,32) |
InChI Key |
KPPQTTDLMGBYKX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=CC=C2C(=O)NCC3=CN=CC=C3)C(=O)NCC4=CN=CC=C4 |
Origin of Product |
United States |
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